trans-2-Nitro-cyclopropanecarboxylicacidethylester
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Overview
Description
trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester: is an organic compound with the molecular formula C6H9NO4. It is a derivative of cyclopropane, featuring a nitro group and an ester functional group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with nitroalkenes under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as rhodium or copper complexes, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-quality material.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or nitro derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or nitro derivatives.
Reduction: Amino-cyclopropanecarboxylic acid ethyl ester.
Substitution: Various substituted cyclopropanecarboxylic acid ethyl esters.
Scientific Research Applications
Chemistry: trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In biological research, this compound can be used to study the effects of nitro and ester groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various products.
Mechanism of Action
The mechanism of action of trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological or chemical systems.
Comparison with Similar Compounds
- trans-2-Nitro-cyclopropanecarboxylic acid methyl ester
- cis-2-Nitro-cyclopropanecarboxylic acid ethyl ester
- trans-2-Nitro-cyclopropanecarboxylic acid
Comparison: Compared to its similar compounds, trans-2-Nitro-cyclopropanecarboxylic acid ethyl ester is unique due to its specific stereochemistry (trans configuration) and the presence of an ethyl ester group. This configuration can influence its reactivity and the types of reactions it undergoes. For instance, the trans configuration may result in different steric interactions compared to the cis isomer, affecting the compound’s behavior in chemical reactions.
Properties
CAS No. |
1287760-02-4 |
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Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
ethyl (1S,2S)-2-nitrocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-2-11-6(8)4-3-5(4)7(9)10/h4-5H,2-3H2,1H3/t4-,5-/m0/s1 |
InChI Key |
XYGGYQYMJUQDKO-WHFBIAKZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1CC1[N+](=O)[O-] |
Origin of Product |
United States |
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